molecular formula C9H17NO2 B2697932 3-((Tetrahydrofuran-2-yl)methyl)morpholine CAS No. 2126160-05-0

3-((Tetrahydrofuran-2-yl)methyl)morpholine

Cat. No. B2697932
CAS RN: 2126160-05-0
M. Wt: 171.24
InChI Key: PALUDBHJEDUGNE-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-2-yl)methyl)morpholine is a chemical compound that contains a morpholine ring, which is a common motif in many biologically active molecules and pharmaceuticals . The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a morpholine ring, which is a common motif in many biologically active molecules and pharmaceuticals . The morpholine ring is a five-membered ring with one nitrogen atom and one oxygen atom .

Scientific Research Applications

Synthesis of Potent Antimicrobials

Kumar, Sadashiva, and Rangappa (2007) described an efficient synthesis strategy for 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing its utility in creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. The synthesis process involves bromination of 3-acetylpyridine and dehydration of a diol with cyclization, achieving an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).

Structural and Reactivity Studies

Follet, Berionni, Mayer, and Mayr (2015) conducted a comprehensive study on the structure and reactivity of Indolylmethylium Ions, exploring their synthetic applications. This research provides valuable insights into the molecular interactions and potential reactivity of compounds related to 3-((Tetrahydrofuran-2-yl)methyl)morpholine, contributing to our understanding of its chemical behavior (Follet et al., 2015).

Catalytic Asymmetric Synthesis

Dai, Jiang, Tao, and Shi (2016) highlighted the application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions. This research demonstrates the compound's role in synthesizing chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities. This application signifies the compound's potential in facilitating complex organic syntheses (Dai et al., 2016).

Neurokinin-1 Receptor Antagonism

Harrison and colleagues (2001) developed a water-soluble, orally active neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to emesis and depression. This research underscores the compound's potential in contributing to novel therapeutic agents (Harrison et al., 2001).

Chemical Reactivity and Structural Analysis

Guzyr, Zasukha, Vlasenko, Chernega, Rozhenko, and Shermolovich (2013) detailed the synthesis and chemical reactivity of certain carbene adducts with phosphorus pentafluoride, including a morpholino derivative. The study provides insights into the compound's reactivity and potential applications in developing novel chemical entities (Guzyr et al., 2013).

properties

IUPAC Name

3-(oxolan-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-9(12-4-1)6-8-7-11-5-3-10-8/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALUDBHJEDUGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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